Product packaging for 3'--Amino-2',3'-dideoxyuridine(Cat. No.:CAS No. 101062-04-8)

3'--Amino-2',3'-dideoxyuridine

Cat. No.: B3198173
CAS No.: 101062-04-8
M. Wt: 227.22 g/mol
InChI Key: NDGYFDPAEFUDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Dideoxynucleosides and Pyrimidine (B1678525) Nucleoside Analogs

3'-Amino-2',3'-dideoxyuridine (B1195452) belongs to two important classes of compounds: dideoxynucleosides and pyrimidine nucleoside analogs. uni.lu Dideoxynucleosides are characterized by the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar ring. In the case of 3'-Amino-2',3'-dideoxyuridine, the 3'-hydroxyl group is replaced by an amino group, a modification that is critical to its mechanism of action.

As a pyrimidine nucleoside analog, its core structure contains a pyrimidine base, specifically uracil (B121893). This classification places it in a broad family of compounds that have been extensively studied for their therapeutic potential.

Property Value
IUPAC Name 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
CAS Number 101062-04-8
Physical State Off-white to yellow powder
Predicted XlogP -1.2
Predicted Collision Cross Section (CCS) for [M+H]+ 147.3 Ų

This table summarizes the key chemical and physical properties of 3'-Amino-2',3'-dideoxyuridine. researchgate.net

Historical Context and Significance in Nucleoside Analog Research

The exploration of nucleoside analogs as therapeutic agents gained significant momentum in the mid-20th century. Initially synthesized as potential anticancer agents, the discovery of their antiviral properties marked a pivotal moment in medicine. The development of compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) in 1959 for herpes virus infections laid the groundwork for future research. nih.gov

The 1980s saw a surge in research on dideoxynucleoside analogs, largely driven by the urgent need for effective treatments for the human immunodeficiency virus (HIV). elsevier.esnih.gov This era of intense scientific inquiry led to the discovery of several key antiretroviral drugs. Research published in 1983 detailed the synthesis of 3'-amino-2',3'-dideoxyribonucleosides of several pyrimidines, including 3'-Amino-2',3'-dideoxyuridine. These compounds were synthesized from their corresponding 2'-deoxyribonucleosides.

The significance of 3'-substituted dideoxynucleosides, like 3'-Amino-2',3'-dideoxyuridine, lies in their ability to act as chain terminators in DNA synthesis. The modification at the 3' position is crucial for this activity. The development and study of these analogs have provided valuable insights into the mechanisms of DNA polymerases and have been foundational in the design of antiviral and anticancer drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O4 B3198173 3'--Amino-2',3'-dideoxyuridine CAS No. 101062-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYFDPAEFUDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino 2 ,3 Dideoxyuridine and Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile platform for the preparation of 3'-Amino-2',3'-dideoxyuridine (B1195452) and its derivatives, allowing for a wide range of structural modifications.

Multi-Step Conversions from Precursor Nucleosides (e.g., 2'-deoxyuridine (B118206), 3'-azido-2',3'-dideoxyuridine)

A common and well-established route to 3'-Amino-2',3'-dideoxyuridine involves the chemical transformation of readily available nucleoside precursors.

One of the primary starting materials for the synthesis of 3'-Amino-2',3'-dideoxyuridine is 2'-deoxyuridine . A typical synthetic sequence commences with the protection of the 5'-hydroxyl group, commonly with a trityl group. The 3'-hydroxyl group is then activated, for instance, by conversion to a mesylate. This is followed by nucleophilic substitution with an azide (B81097) source, such as lithium azide, which proceeds with inversion of configuration at the 3'-position. The resulting 3'-azido-2',3'-dideoxyuridine (B1200160) is a key intermediate. Subsequent reduction of the azido (B1232118) group, often achieved through catalytic hydrogenation using palladium on charcoal, affords the target 3'-Amino-2',3'-dideoxyuridine. nih.gov

Alternatively, 3'-azido-2',3'-dideoxyuridine , itself a potent antiviral agent (Azidothymidine, AZT, is a related well-known example), can serve as a direct precursor. The synthesis of 3'-Amino-2',3'-dideoxyuridine from this azido analog is a more direct transformation, primarily involving the reduction of the 3'-azido group to an amino group. This reduction is a critical step and can be accomplished using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or by using phosphines like triphenylphosphine (B44618) followed by hydrolysis. nih.gov This approach is advantageous as it starts from a late-stage intermediate that may be commercially available or synthesized via established routes.

The synthesis of 3'-amino-2',3'-dideoxyribonucleosides of other pyrimidines, such as thymine (B56734) and 5-iodouracil, has also been achieved from the corresponding 2'-deoxyribonucleosides through the formation of threo-3'-chloro and erythro-3'-azido intermediates. benthamopen.com

Starting MaterialKey IntermediatesKey ReactionsFinal Product
2'-Deoxyuridine5'-O-Trityl-2'-deoxyuridine, 3'-O-Mesyl-5'-O-trityl-2'-deoxyuridine, 3'-Azido-2',3'-dideoxyuridineProtection, Sulfonylation, Azide Substitution, Reduction3'-Amino-2',3'-dideoxyuridine
3'-Azido-2',3'-dideoxyuridine-Reduction of azide group3'-Amino-2',3'-dideoxyuridine

Stereoselective Synthesis Strategies

The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for 3'-Amino-2',3'-dideoxyuridine is of paramount importance. The key challenge lies in controlling the stereochemistry at the 3'-position of the sugar moiety.

In the multi-step conversions from precursor nucleosides, the stereoselectivity is often achieved through an Sₙ2 reaction at the 3'-position. For example, the displacement of a good leaving group, such as a mesylate or tosylate, at the 3'-position of a 2'-deoxyribonucleoside with an azide anion typically proceeds with a complete inversion of configuration. This allows for the stereospecific introduction of the azido group, which is then reduced to the desired amino group while retaining the inverted stereochemistry.

More advanced stereoselective strategies may involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, stereoselective synthesis of related 3-amino-3,6-dideoxyaminosugars has been accomplished using a titanium-mediated aldol (B89426) addition of a chiral α-bromo ketone. mdpi.com While not directly applied to 3'-Amino-2',3'-dideoxyuridine in the provided context, such methodologies highlight the potential for developing highly controlled syntheses of aminosugars that are precursors to nucleosides. The synthesis of uridine-derived nucleosyl amino acids has also been achieved with high diastereoselectivity through the asymmetric hydrogenation of didehydro amino acid precursors. rsc.org

Advanced Synthetic Protocols for Nucleoside Modification

To explore structure-activity relationships and develop new therapeutic agents, various advanced synthetic protocols have been employed to modify the structure of 3'-Amino-2',3'-dideoxyuridine. These modifications can be introduced at the sugar moiety or the nucleobase.

One approach involves the synthesis of derivatives with substituents at the 5-position of the uracil (B121893) ring. For example, 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine have been synthesized. researchgate.net This involved the preparation of 5-alkoxymethyluracils, which were then coupled with a protected sugar derivative, 1,5-di-O-acetyl-3-phthalimido-2,3-dideoxy-β-D-erythro-pentofuranose, in the presence of a catalyst like trimethylsilyl (B98337) triflate. researchgate.net Subsequent deprotection of the phthalimido group yielded the desired 5-substituted 3'-amino nucleosides. researchgate.net

Another advanced protocol involves the on-support synthesis of oligonucleotides containing a 3'-terminal 5-alkynyl-3'-amino-2',3'-dideoxyuridine residue. acs.org This method utilizes a 2',3'-dideoxy-3'-trifluoroacetamido-5-iodouridine 5'-phosphoramidite as a building block for DNA synthesis, followed by a Sonogashira coupling on the solid support to introduce the alkynyl side chain. acs.org

Furthermore, protocols have been developed for the efficient synthesis of 2',3'-dideoxynucleoside and 2',3'-didehydro-2',3'-dideoxynucleoside derivatives using greener reagents. nih.gov These methods aim to replace toxic and difficult-to-remove reagents like tributyltin hydride with more environmentally friendly alternatives such as tris(trimethylsilyl)silane (B43935) for radical deoxygenation reactions. nih.gov

Modification SiteSynthetic StrategyExample of Derivative
5-position of UracilCoupling of modified base with a sugar derivative5-Alkoxymethyl-3'-amino-2',3'-dideoxyuridine
3'-terminus of OligonucleotidesOn-support synthesis using a phosphoramidite (B1245037) building block and Sonogashira couplingOligonucleotides with 3'-terminal 5-alkynyl-3'-amino-2',3'-dideoxyuridine
Sugar Moiety (general)Radical deoxygenation using environmentally friendly reagents2',3'-Dideoxynucleosides

Enzymatic Synthesis Approaches

Enzymatic methods offer several advantages over chemical synthesis, including high regio- and stereoselectivity, milder reaction conditions, and the avoidance of complex protection and deprotection steps.

Utilizing Thymidine (B127349) Phosphorylase and Other Glycosyl Transferring Enzymes

Enzymes such as nucleoside phosphorylases and N-deoxyribosyltransferases are powerful tools for the synthesis of nucleoside analogs. Thymidine phosphorylase has been successfully used in the synthesis of 3'-amino-2',3'-dideoxyuridine derivatives. benthamopen.com In these enzymatic reactions, a pre-synthesized 3'-aminonucleoside, such as 3'-amino-2',3'-dideoxythymidine, acts as the donor of the aminopentosyl moiety, which is then transferred to a different pyrimidine (B1678525) base. benthamopen.com This transglycosylation reaction allows for the efficient synthesis of a variety of 5-substituted 3'-amino-2',3'-dideoxyuridines. benthamopen.com

Other glycosyl transferring enzymes, such as those from Lactobacillus helveticus, have also been shown to be effective in the synthesis of 2',3'-dideoxynucleosides via enzymatic trans-glycosylation. nih.gov These enzymes often exhibit broad substrate specificity, enabling the synthesis of a wide range of purine (B94841) and pyrimidine nucleoside analogs. nih.gov The use of whole cells of Erwinia herbicola, which possess nucleoside phosphotransferase activity, has also been explored for the synthesis of 3'-amino-2',3'-dideoxy-β-D-ribofuranosides. tandfonline.com

Bioconversion Studies

Bioconversion studies investigate the transformation of one compound into another using biological systems, such as whole microbial cells or purified enzymes. In the context of 3'-Amino-2',3'-dideoxyuridine, bioconversion can refer to the enzymatic transformations that either produce the target compound or modify it further.

For instance, the enzymatic synthesis of 2'-deoxyuridine itself can be optimized through the co-expression of uridine (B1682114) phosphorylase and thymidine phosphorylase in E. coli. nih.gov This engineered strain can then be used as a whole-cell catalyst for the efficient production of 2'-deoxyuridine, a potential precursor for the chemical synthesis of 3'-Amino-2',3'-dideoxyuridine. nih.gov

While specific bioconversion studies focusing solely on the production of 3'-Amino-2',3'-dideoxyuridine are not extensively detailed in the provided search results, the enzymatic approaches described in the previous section are essentially forms of bioconversion. The use of whole-cell catalysts, in particular, represents a direct application of bioconversion for nucleoside synthesis. Further research in this area could lead to the development of microbial strains capable of producing 3'-Amino-2',3'-dideoxyuridine directly from simple starting materials.

Synthesis of Modified Oligonucleotides Incorporating 3'-Amino-2',3'-dideoxyuridine Residues

The incorporation of modified nucleosides such as 3'-Amino-2',3'-dideoxyuridine into synthetic oligonucleotides is a critical technique for introducing specific functionalities. These modifications can confer unique properties, such as resistance to nuclease degradation or providing a site for further conjugation. csic.es The primary methods for achieving this involve solid-phase synthesis, a technology that has been refined over decades to allow for the automated and efficient construction of custom DNA and RNA sequences. csic.esdanaher.com

Oligonucleotide Synthesis via Solid-Phase Phosphite-Triester Methodology

The solid-phase phosphite-triester method is the gold standard for the chemical synthesis of oligonucleotides. csic.esatdbio.com The process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene. csic.esbiotage.co.jp The synthesis proceeds in the 3' to 5' direction, opposite to biological DNA synthesis. sigmaaldrich.com Each addition cycle consists of four main chemical steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com

The Synthesis Cycle:

Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent reaction. atdbio.comsigmaaldrich.com

Coupling: The next nucleoside, in the form of a phosphoramidite building block, is activated by a weak acid like tetrazole. This activated monomer then couples with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. atdbio.combiotage.co.jp To incorporate 3'-Amino-2',3'-dideoxyuridine at an internal position or, more commonly, as a terminating agent, a corresponding phosphoramidite derivative is required. For instance, a 2',3'-dideoxy-3'-trifluoroacetamido-5-iodouridine 5'-phosphoramidite can be used as a building block for DNA synthesis. nih.govacs.org The trifluoroacetyl group protects the 3'-amino function during the synthesis cycles.

Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation with reagents like acetic anhydride. biotage.co.jpsigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution in the presence of water and pyridine. atdbio.comsigmaaldrich.com

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate (B84403) backbone and the nucleobases) are removed using a base, such as concentrated ammonium (B1175870) hydroxide. sigmaaldrich.comglenresearch.com

StepPurposeReagents
1. Detritylation Removes the 5'-DMT protecting group, exposing the 5'-OH group for the next coupling reaction.Trichloroacetic acid (TCA) in dichloromethane
2. Coupling Adds the next nucleoside phosphoramidite to the growing chain.Nucleoside phosphoramidite, Tetrazole (or other activator)
3. Capping Acetylates and blocks any unreacted 5'-OH groups to prevent deletion mutations.Acetic Anhydride, N-Methylimidazole
4. Oxidation Stabilizes the newly formed linkage by converting the phosphite triester to a phosphotriester.Iodine, Water, Pyridine

Table 1: Key Steps in the Solid-Phase Phosphite-Triester Synthesis Cycle. atdbio.combiotage.co.jpsigmaaldrich.com

Introduction of 3'-Terminal Amino Modifications for Oligonucleotides

Introducing a primary or secondary amine at the 3'-terminus of an oligonucleotide is highly valuable for creating conjugates with molecules like fluorophores, biotin, or proteins. csic.es Using 3'-Amino-2',3'-dideoxyuridine for this purpose creates an oligonucleotide with a terminal 3'-amino group, which also enhances resistance to 3'-exonucleases. csic.es A novel and efficient approach for this modification involves using a specially prepared solid support to which the 3'-amino-2',3'-dideoxynucleoside is already attached. csic.esnih.gov

This strategy involves linking the 3'-amino-2',3'-dideoxynucleoside to a CPG support via a base-labile carbamate (B1207046) linkage. csic.esnih.gov Protecting groups such as 2-(2-nitrophenyl)ethoxycarbonyl (NPEOC) or fluorenylmethoxycarbonyl (FMOC) are used for this linkage because they are stable under the conditions of oligonucleotide synthesis but can be cleaved during the final deprotection step with ammonia (B1221849). csic.es

The synthesis proceeds as follows:

The 5'-hydroxyl group of the 3'-Amino-2',3'-dideoxyuridine, which is anchored to the CPG support, is protected with a DMT group. csic.es

Standard solid-phase phosphite-triester synthesis is then initiated from this modified support. csic.esnih.gov The first phosphoramidite monomer is coupled to the 5'-OH group of the support-bound 3'-amino-nucleoside.

The oligonucleotide chain is elongated in the standard 3' to 5' direction.

Upon completion of the sequence, treatment with concentrated ammonia cleaves the finished oligonucleotide from the support, removes all protecting groups from the bases and phosphates, and, crucially, cleaves the carbamate linker to liberate the terminal 3'-amino group. csic.es

Biological Activities and Preclinical Efficacy of 3 Amino 2 ,3 Dideoxyuridine

Antiviral Activity Investigations in In Vitro Systems

Activity against Herpes Simplex Virus Type 1 (HSV-1)

A substituted analogue, the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, has demonstrated potent and selective inhibitory effects on the replication of Herpes Simplex Virus Type 1 (HSV-1). nih.gov While this derivative is 4 to 12 times less potent than its parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BV-dUrd), it maintains a similar high selectivity in its anti-herpes activity. nih.gov The compound was found to be completely inactive against a thymidine (B127349) kinase-deficient (TK-) mutant of HSV-1, indicating that its antiviral action is dependent on phosphorylation by the viral TK enzyme. nih.gov

The selectivity of the compound as an anti-herpes agent is primarily attributed to its preferential phosphorylation by the HSV-1-induced thymidine kinase. nih.gov The affinity of the 3'-amino derivative for the viral thymidine kinase (Ki = 1.9 μM) is significantly higher than for the cellular thymidine kinase (Ki > 200 μM). nih.gov This preferential phosphorylation effectively confines the action of the compound to virus-infected cells. nih.gov Once phosphorylated to its 5'-triphosphate form, the compound inhibits viral DNA polymerase. The 5'-triphosphate form showed sensitivity against both HSV-1 DNA polymerase and cellular DNA polymerase alpha. nih.gov

Enzyme Inhibition Data for the 5'-triphosphate of the 3'-amino derivative of BV-dUrd
Enzyme Ki Value (μM)
HSV-1 DNA Polymerase0.13
DNA Polymerase alpha0.10

Activity against Varicella-Zoster Virus (VZV) Replication

The 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine has also been identified as a potent and selective inhibitor of Varicella-Zoster Virus (VZV) replication in vitro. nih.gov Its mechanism of action against VZV is presumed to be similar to its activity against HSV-1, relying on selective phosphorylation by the VZV-encoded thymidine kinase.

Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

While specific data on 3'-Amino-2',3'-dideoxyuridine (B1195452) is limited in the reviewed literature, extensive research on closely related 3'-substituted pyrimidine (B1678525) deoxyribonucleoside analogues demonstrates significant anti-HIV-1 activity. Various 3'-azido and 3'-amino analogues have been synthesized and evaluated as potential anti-HIV agents. nih.govnih.gov The primary target for this class of compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into proviral DNA. nih.gov The triphosphate form of these nucleoside analogues acts as a chain terminator during reverse transcription. nih.gov

For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) and its derivatives show marked inhibitory effects on HIV-1 replication in cell culture. nih.govnih.gov The 2,5'-anhydro analogue of 3'-azido-2',3'-dideoxyuridine demonstrated anti-HIV-1 activity with an IC50 value of 4.95 μM. nih.gov Similarly, 3'-azido analogues of other pyrimidine nucleosides have shown significant activity against the virus then known as HTLV-III/LAV/AAV, with the 3'-azido analogue of thymidine showing an ED50 of 0.23 μM. nih.gov These findings suggest that the 3'-amino group, like the 3'-azido group, can enable the molecule to function as a chain terminator for HIV reverse transcriptase.

In Vitro Anti-HIV-1 Activity of Related Analogues
Compound Assay IC50 / ED50 (μM)
2,5'-Anhydro-3'-azido-2',3'-dideoxyuridineAnti-HIV-14.95
3'-Azido analogue of thymidineAnti-HTLV-III/LAV/AAV0.23
3'-Azido analogue of 2'-deoxy-5-bromouridineAnti-HTLV-III/LAV/AAV2.3

Activity against Adenovirus

Investigations into the antiviral spectrum of 3'-Amino-2',3'-dideoxyuridine and its close analogues have not prominently featured Adenovirus. A review of current antiviral agents against human adenoviruses does not report on the activity of this specific compound. frontiersin.org

Broader Spectrum Antiretroviral Activity

The antiviral activity of 3'-amino and 3'-azido pyrimidine deoxyribonucleoside analogues extends to other retroviruses beyond HIV-1. Studies have demonstrated efficacy against various mammalian T-lymphotropic retroviruses and simian immunodeficiency viruses. nih.govnih.govnih.gov

Various 3'-azido, 3'-amino, and other analogues of pyrimidine deoxyribonucleosides have been tested against Moloney-murine leukemia virus (M-MuLV). nih.gov The 3'-azido analogues of thymidine and 2'-deoxy-5-bromouridine were found to be active against this retrovirus. nih.gov Furthermore, these compounds were evaluated against Rauscher-Murine leukemia virus (R-MuLV), where 3'-azido-2',3'-dideoxyuridine derivatives also showed inhibitory activity. nih.gov In studies involving the simian acquired immunodeficiency syndrome (SAIDS)-associated type D retrovirus, related dideoxynucleosides like 3'-azido-3'-deoxythymidine (AZT) and 2',3'-dideoxycytidine (ddC) were effective at inhibiting viral replication in vitro. nih.gov This body of evidence highlights the broad-spectrum potential of this class of nucleoside analogues against a variety of retroviruses.

In Vitro Activity Against Other Retroviruses
Compound Virus IC50 / ED50 (μM)
3'-Azido analogue of thymidineMoloney-murine leukemia virus (M-MuLV)0.02
2,5'-Anhydro-3'-azido-3'-deoxythymidineRauscher-Murine leukemia virus (R-MuLV)0.27
3'-Azido-2',3'-dideoxy-5-iodouridineRauscher-Murine leukemia virus (R-MuLV)0.21
3'-Azido-2',3'-dideoxy-5-bromouridineRauscher-Murine leukemia virus (R-MuLV)0.23

Anticancer and Cytotoxic Activity Studies in Cell Culture Models

The potential of 3'-Amino-2',3'-dideoxyuridine as an anticancer agent has been explored in a variety of cancer cell line models. These studies have aimed to elucidate its efficacy in inhibiting cell growth and inducing cytotoxicity.

Inhibition of Leukemia Cell Growth (e.g., L1210 cells)

In studies utilizing the murine leukemia L1210 cell line, 3'-Amino-2',3'-dideoxyuridine has demonstrated cytotoxic activity. Research has shown that this compound is a deaminated derivative of 3'-amino-2',3'-dideoxycytidine (B1198059). While its cytidine (B196190) counterpart is a potent inhibitor of L1210 cell replication with a 50% inhibitory concentration (IC50) of 1 microM, 3'-Amino-2',3'-dideoxyuridine was found to be significantly less cytotoxic, even at concentrations as high as 50 microM. nih.gov This suggests that the amino group on the pyrimidine ring plays a crucial role in its cytotoxic potency in this particular cell line.

Activity in Human Cancer Cell Lines (e.g., HeLa, KB, MCF-7)

The cytotoxic effects of 3'-Amino-2',3'-dideoxyuridine and its derivatives have been investigated in several human cancer cell lines. A related compound, 3'-aminocyanoborane-2',3'-dideoxyuridine, was synthesized and evaluated for its anticancer potential. nih.gov While specific data for 3'-Amino-2',3'-dideoxyuridine against HeLa, KB, and MCF-7 cells is limited in the reviewed literature, the study on its cyanoborane derivative provides some insight into the potential of this class of compounds. The thymidine derivative of this related compound was shown to be a potent cytotoxic agent in various human suspended and solid tumor cell lines. nih.gov

Further research is required to specifically determine the activity of 3'-Amino-2',3'-dideoxyuridine in these common human cancer cell lines to fully understand its spectrum of anticancer activity.

General Antitumor Activity

The broader antitumor potential of 3'-aminonucleosides has been a subject of scientific inquiry. While specific screening results for the general antitumor activity of 3'-Amino-2',3'-dideoxyuridine are not extensively detailed in the available literature, studies on related compounds provide some context. For instance, various 3'-amino analogs of pyrimidine deoxyribonucleosides have been synthesized and tested against retroviruses, with some showing significant activity. nih.gov Additionally, the synthesis of 3'-amino-2',3'-dideoxyribonucleosides of several pyrimidines has been undertaken to explore their biological activities, which included antiviral and antibacterial assessments. nih.gov These broader screening efforts for related compounds suggest that the 3'-amino functional group is a key pharmacophore, though more specific antitumor screening data for 3'-Amino-2',3'-dideoxyuridine is needed for a comprehensive evaluation.

Antimycobacterial Activity Studies in In Vitro Models (e.g., Mycobacterium tuberculosis)

The potential of pyrimidine nucleoside analogs against Mycobacterium tuberculosis has been an area of research interest. A study focusing on several 5-alkyl (or halo)-3'-substituted pyrimidine nucleoside analogs evaluated their antimycobacterial activities against Mycobacterium bovis, Mycobacterium tuberculosis, and Mycobacterium avium. nih.gov While this study provides a framework for the potential of this class of compounds, specific data on the activity of 3'-Amino-2',3'-dideoxyuridine against Mycobacterium tuberculosis was not found in the reviewed literature. Further investigation is necessary to determine if this particular compound possesses any significant antimycobacterial properties.

Enzyme Inhibition Profiles

Understanding the interaction of 3'-Amino-2',3'-dideoxyuridine with key enzymes is crucial for elucidating its mechanism of action.

Ribonuclease A and Angiogenin (B13778026) Inhibition

The inhibition of Ribonuclease A (RNase A) and angiogenin by aminonucleosides has been reported. A study on a series of N-Alkylamino-3'-deoxy-ara-uridines, which are structurally related to 3'-Amino-2',3'-dideoxyuridine, demonstrated their ability to inhibit the ribonucleolytic activity of RNase A. nih.gov The results indicated substantial inhibitory activity with inhibition association constants in the micromolar range. nih.gov The study was also extended to angiogenin, a member of the ribonuclease superfamily, and showed that these aminonucleosides act as potent inhibitors of angiogenin-induced angiogenesis. nih.gov Although this study did not specifically test 3'-Amino-2',3'-dideoxyuridine, the findings suggest that the aminonucleoside scaffold is a promising starting point for the design of inhibitors for these enzymes. Direct testing of 3'-Amino-2',3'-dideoxyuridine is required to confirm its specific inhibitory profile against Ribonuclease A and angiogenin.

Deoxyuridine 5'-Triphosphate Nucleotidohydrolase (dUTPase) Inhibition

Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a crucial enzyme in nucleotide metabolism. prospecbio.comnih.gov Its primary function is to catalyze the hydrolysis of deoxyuridine triphosphate (dUTP) into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. prospecbio.comuniprot.orguniprot.org This action serves two vital purposes for the cell: it generates dUMP, the direct precursor for thymidylate synthesis, which is essential for DNA replication, and it minimizes the intracellular concentration of dUTP. nih.govuniprot.org By keeping dUTP levels low, dUTPase prevents the erroneous incorporation of uracil (B121893) into DNA by DNA polymerases. prospecbio.comnih.gov The presence of uracil in DNA can compromise genomic stability, leading to DNA fragmentation and cell death if not properly repaired. prospecbio.com

While the inhibition of dUTPase is a therapeutic strategy for enhancing the efficacy of certain chemotherapeutic agents, the available scientific literature from the conducted searches does not provide direct evidence that 3'-Amino-2',3'-dideoxyuridine or its phosphorylated metabolites act as inhibitors of this enzyme. Research on related compounds, such as 3'-azido-2',3'-dideoxyuridine-5'-triphosphate (a triphosphate derivative of a closely related analog), has been investigated for its effects on dUTPase, but specific inhibitory data for the 3'-amino variant is not detailed in the reviewed sources.

Inhibition of Key Enzymes in Purine (B94841) and Pyrimidine Metabolic Pathways (e.g., IMP dehydrogenase, dihydrofolate reductase)

The metabolic pathways for purines and pyrimidines involve several key enzymes that are established targets for various therapeutic agents. Among these are inosine (B1671953) monophosphate (IMP) dehydrogenase and dihydrofolate reductase (DHFR).

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides by converting IMP to xanthosine (B1684192) monophosphate (XMP). While studies have examined the complex interactions of nucleoside analogs within this pathway, the reviewed literature does not indicate that 3'-Amino-2',3'-dideoxyuridine functions as an inhibitor of IMP dehydrogenase. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in folate metabolism, responsible for reducing dihydrofolate to tetrahydrofolate. wikipedia.orgnih.gov Tetrahydrofolate cofactors are essential for the synthesis of thymidylate and purines, making DHFR a major target for anticancer and antimicrobial drugs. wikipedia.orgnih.govwikipedia.org Well-known inhibitors of DHFR include methotrexate (B535133) and trimethoprim. nih.govwikipedia.org However, an examination of the scientific literature did not yield any findings to suggest that 3'-Amino-2',3'-dideoxyuridine possesses inhibitory activity against dihydrofolate reductase.

Effects on Nucleoside Kinase Activities

For nucleoside analogs like 3'-Amino-2',3'-dideoxyuridine to exert their biological effects, they must first be activated within the cell through a series of phosphorylation steps. This process is mediated by host cell nucleoside and nucleotide kinases, which convert the analog into its active triphosphate form. The efficiency of this initial phosphorylation, often the rate-limiting step, is a key determinant of the compound's potency.

The interaction of these analogs with nucleoside kinases can be complex; they can act as both substrates for and inhibitors of these enzymes. Detailed kinetic studies on the very closely related compound, 3'-azido-2',3'-dideoxyuridine, provide significant insight into these interactions, particularly with thymidine kinase. Research shows that 3'-azido-2',3'-dideoxyuridine competitively inhibits the phosphorylation of the natural substrate, thymidine. nih.gov Furthermore, it also serves as a substrate for thymidine kinase, being converted to its monophosphate form. nih.gov

The kinetic parameters for the interaction of 3'-azido-2',3'-dideoxyuridine with thymidine kinase from human peripheral blood mononuclear cell extracts are summarized below. nih.gov These findings highlight that while the analog is a substrate for the kinase, its affinity (Km) is substantially lower than that of thymidine, and it also acts as a competitive inhibitor (Ki). nih.gov

Table 1: Kinetic Parameters for the Interaction of 3'-Azido-2',3'-dideoxyuridine with Thymidine Kinase

Compound/SubstrateInteraction TypeApparent Km (µM)Apparent Ki (µM)
ThymidineSubstrate7.0N/A
3'-Azido-2',3'-dideoxyuridineSubstrate67N/A
3'-Azido-2',3'-dideoxyuridineCompetitive Inhibitor (vs. Thymidine)N/A290

Data sourced from studies on human peripheral blood mononuclear cell extracts. nih.gov

Molecular Mechanisms of Action of 3 Amino 2 ,3 Dideoxyuridine

Interference with Nucleic Acid Synthesis and Replication

The core activity of 3'-Amino-2',3'-dideoxyuridine (B1195452) and its analogs is the disruption of DNA synthesis. This is achieved through direct inhibition of the polymerization process and by causing the premature termination of the growing DNA chain.

Research on closely related analogs demonstrates a potent and specific inhibition of DNA synthesis. For instance, 3'-Amino-2',3'-dideoxycytidine (B1198059) (3'-NH2-ddCyd), the cytosine counterpart of 3'-Amino-2',3'-dideoxyuridine, induces an S-phase-specific block in leukemia cells, indicating a direct interference with the DNA replication phase of the cell cycle. nih.gov This compound specifically inhibits DNA synthesis by reducing the rate of chain elongation at the replication fork in a concentration-dependent manner. nih.gov Studies on cells treated with 3'-NH2-ddCyd showed a significant inhibition of the labeling of both single-stranded and double-stranded DNA. nih.gov This inhibition is not typically preceded by significant changes in the cellular pools of normal deoxynucleoside triphosphates in the early stages of treatment. nih.gov

The defining structural feature of 3'-Amino-2',3'-dideoxyuridine is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). In normal DNA synthesis, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-triphosphate of the next incoming nucleotide. The absence of this 3'-OH group makes its triphosphate metabolite a potent chain terminator. Once a DNA polymerase incorporates the triphosphate form of a 3'-modified nucleoside like this into a growing DNA strand, no further nucleotides can be added, leading to the immediate cessation of elongation. biosynth.com

This mechanism is well-established for dideoxynucleoside analogs. For example, the triphosphate of 2',3'-dideoxyuridine (B1630288) (ddUTP) is incorporated into the growing DNA chain at dTTP sites and halts further elongation. nih.gov Similarly, studies with 3'-Amino-2',3'-dideoxycytidine confirm that its activity is attributed to the functional blocking of the 3'-ends of DNA, rendering them poor templates for further synthesis. nih.gov The presence of the 3'-amino group serves as a definitive stop signal for the polymerase, effectively terminating the replication process. biosynth.com

Interactions with Viral and Cellular Enzymes

The selective toxicity of 3'-Amino-2',3'-dideoxyuridine against viruses compared to host cells often resides in the differential ability of viral and cellular enzymes to phosphorylate the initial compound and the varying susceptibility of their respective DNA polymerases to the resulting triphosphate.

For many nucleoside analogs, the first step in their activation is phosphorylation by a kinase. Viral thymidine (B127349) kinases (TK), particularly from the herpesvirus family, often have a broader substrate specificity than their cellular counterparts, allowing them to phosphorylate nucleoside analogs that are poor substrates for human enzymes. nih.gov

A prime example is the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (3'-NH2-BV-dUrd), which is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov Its antiviral activity is almost completely abolished in a thymidine kinase-deficient mutant of HSV-1, confirming that phosphorylation by the viral TK is a prerequisite for its action. nih.gov Enzymatic studies revealed that 3'-NH2-BV-dUrd is preferentially phosphorylated by the HSV-1-induced thymidine kinase, which exhibits a significantly higher affinity for the analog compared to the cellular thymidine kinase. nih.gov This preferential phosphorylation effectively traps the drug inside virus-infected cells, enhancing its selective antiviral effect. nih.gov Similarly, Epstein-Barr virus (EBV) thymidine kinase has been shown to recognize and phosphorylate 5'-aminodeoxyuridine, a related analog. asm.org

CompoundEnzymeKi (µM)
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridineHSV-1 Thymidine Kinase1.9
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridineCellular Thymidine Kinase>200

This table presents the inhibition constants (Ki) for a close analog of 3'-Amino-2',3'-dideoxyuridine against viral and cellular thymidine kinases, highlighting the basis for its selective phosphorylation in infected cells. nih.gov

Once converted to its 5'-triphosphate form, 3'-Amino-2',3'-dideoxyuridine can act as a competitive inhibitor and a chain-terminating substrate for viral DNA polymerases. The triphosphate of 3'-NH2-BV-dUrd, for instance, was found to be a potent inhibitor of purified HSV-1 DNA polymerase. nih.gov

Another relevant analog, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), is a potent and selective inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV), with an inhibition constant (Ki) of 0.05 µM. nih.gov It also inhibits avian myeloblastosis virus reverse transcriptase, though to a lesser extent. nih.gov This demonstrates that the triphosphate metabolites of such analogs can effectively target and inhibit viral polymerases, contributing significantly to their antiviral effect. nih.gov

Inhibitor (Triphosphate Form)Viral EnzymeKi (µM)
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphateHSV-1 DNA Polymerase0.13
2',3'-dideoxyuridine-5'-triphosphateHIV Reverse Transcriptase0.05
2',3'-dideoxyuridine-5'-triphosphateAvian Myeloblastosis Virus Reverse Transcriptase1.0

This table displays the inhibitory activity of the triphosphate forms of related uridine (B1682114) analogs against different viral DNA polymerases. nih.govnih.gov

The interaction of the triphosphate form of 3'-Amino-2',3'-dideoxyuridine with host cellular DNA polymerases is a critical factor in its toxicity profile. The triphosphate of 3'-NH2-BV-dUrd is a very potent inhibitor of cellular DNA polymerase alpha, with a Ki value of 0.10 µM. nih.gov Likewise, the triphosphate of 3'-Amino-2',3'-dideoxycytidine acts as a competitive inhibitor of dCTP incorporation by highly purified DNA polymerase alpha, with a Ki of 9.6 µM. nih.gov This indicates that the 3'-amino nucleoside analogs can significantly interfere with cellular DNA replication. nih.govnih.gov In contrast, 2',3'-dideoxyuridine-5'-triphosphate (ddUTP), which lacks the 3'-amino group, was found to be resistant to mammalian DNA polymerase alpha, highlighting the influence of the 3'-substituent on enzyme interaction. nih.gov

Inhibitor (Triphosphate Form)Cellular EnzymeKi (µM)
3'-Amino-(E)-5-(2-bromovinyl)-2'-deoxyuridine-5'-triphosphateDNA Polymerase α0.10
3'-Amino-2',3'-dideoxycytidine-5'-triphosphateDNA Polymerase α9.6

This table shows the inhibition constants of the triphosphate forms of 3'-amino analogs against cellular DNA polymerase alpha. nih.govnih.gov

Inhibition of Reverse Transcriptase

3'-Amino-2',3'-dideoxyuridine, in its triphosphate form, acts as a competitive inhibitor of reverse transcriptase, an essential enzyme for retroviral replication. nih.gov This inhibition is a critical aspect of its mechanism of action. The triphosphate derivative of the related compound, 3'-amino-2',3'-dideoxythymidine, has been shown to competitively inhibit the reverse transcriptase from Rauscher murine leukemia virus with respect to the natural substrate, dTTP. nih.gov

Studies on derivatives of 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) modified at the 3' position have provided insights into the structure-activity relationship of these inhibitors. The inhibitory potential of these compounds against Rauscher murine leukemia virus reverse transcriptase was found to be in the order of 3'-azido-ddTTP > ddTTP > 2'-deoxyxylo-furanosylthymine 5'-triphosphate. nih.gov The inhibition by these analogs was primarily due to competition with the natural substrate rather than immediate chain termination. nih.gov

The triphosphate form of the related compound, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU-TP), has demonstrated potent and preferential inhibition of human and simian immunodeficiency virus (HIV and SIV) reverse transcriptases. researchgate.netjenabioscience.com For instance, AzdU-TP was found to be a significantly more potent inhibitor of HIV-1 reverse transcriptase compared to its effect on cellular DNA polymerase α. researchgate.net This selectivity is a key factor in the potential therapeutic window of such nucleoside analogs.

Cellular Uptake and Intracellular Metabolic Pathways

Phosphorylation by Cellular Kinases

The biological activity of 3'-Amino-2',3'-dideoxyuridine is contingent upon its intracellular conversion to the active triphosphate metabolite. This process is initiated by phosphorylation, a reaction catalyzed by cellular kinases. Nucleoside analogs are often phosphorylated by salvage pathway enzymes. bibliotekanauki.pl For instance, the related compound 3'-azido-3'-deoxythymidine (AZT) is activated to its monophosphate form by thymidine kinase 1. bibliotekanauki.pl

Furthermore, the phosphorylation of thymidine in human peripheral blood mononuclear cell extracts was competitively inhibited by AzdU, with an apparent inhibition constant (Ki) of 290 µM. researchgate.net The interplay between affinity as a substrate and potency as an inhibitor of cellular kinases is a crucial determinant of the metabolic activation of these nucleoside analogs.

CompoundEnzymeApparent Km (µM)Apparent Ki (µM)Vmax (% of Thymidine)
3'-Azido-2',3'-dideoxyuridine (AzdU)Thymidine Kinase6729040
3'-Azido-3'-deoxythymidine (AZT)Thymidine Kinase1.43.430
ThymidineThymidine Kinase7.0-100

Catabolic Disposition: Glucuronidation and Azido (B1232118) Reduction

The catabolism of nucleoside analogs like 3'-amino-2',3'-dideoxyuridine can involve several metabolic pathways, including glucuronidation and the reduction of an azido group, if present. While specific data on the glucuronidation of 3'-amino-2',3'-dideoxyuridine is not detailed in the provided search results, the metabolism of the structurally related compound 3'-azido-3'-deoxythymidine (AZT) provides a relevant model. AZT undergoes significant hepatic metabolism to form its 5'-O-glucuronide (GAZT), which is an inactive metabolite. scielo.brnih.gov This process is a major elimination pathway for AZT. scielo.br

Another key catabolic pathway for azido-containing nucleosides is the reduction of the azido group to an amino group. In the case of AZT, this reduction leads to the formation of 3'-amino-3'-deoxythymidine (B22303) (AMT). scielo.brnih.govbibliotekanauki.pl This metabolic conversion is thought to be mediated by cytochrome P450 isoenzymes, NADPH-cytochrome P450 reductase, and cytochrome b5 reductase. scielo.br Studies using rat hepatocytes and liver microsomes have implicated CYP2B, CYP3A, and CYP4A subfamilies in this reaction. scielo.br The formation of AMT is significant as this metabolite can exhibit its own biological activities and toxicities. nih.govbibliotekanauki.pl For example, AMT has been shown to be cytotoxic to bone marrow cells. bibliotekanauki.pl Electrochemical reduction has also been demonstrated as a method to convert azido nucleosides to their corresponding amino derivatives. bibliotekanauki.pl

In studies with the related compound 3'-amino-2',3'-dideoxycytidine, no significant formation of its deaminated derivative, 3'-amino-2',3'-dideoxyuridine, was detected in HeLa cells, suggesting metabolic stability against deamination in that cell line. umich.edu

Formation of Nucleotide Triphosphate Metabolites

Following the initial phosphorylation to the monophosphate form, 3'-Amino-2',3'-dideoxyuridine undergoes subsequent phosphorylations by other cellular kinases to form its diphosphate (B83284) and ultimately its active triphosphate metabolite. bibliotekanauki.pl The formation of the triphosphate derivative is a prerequisite for its antiviral and cytotoxic activities.

In studies of the related compound 3'-amino-2',3'-dideoxycytidine in L1210 leukemia cells, both the monophosphate and triphosphate forms of the drug were detected within a few hours of treatment. nih.gov Similarly, the metabolism of 3'-azido-2',3'-dideoxyuridine (AzdU) in human peripheral blood mononuclear cells (PBMC) and bone marrow cells (BMC) showed that the 5'-monophosphate (AzdU-MP) was the predominant intracellular metabolite. nih.gov The levels of the diphosphate and triphosphate forms were 10- to 100-fold lower than the monophosphate levels. nih.gov Notably, the triphosphate form was not detected in human BMC in that particular study. nih.gov

A novel metabolic pathway was also identified for AzdU, leading to the formation of 5'-O-diphosphohexose derivatives, specifically 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov These metabolites accumulated to significant levels in both PBMC and BMC. nih.gov

The intracellular concentration of the active triphosphate metabolite is a critical determinant of the compound's efficacy. The balance between the rates of anabolic phosphorylation and catabolic degradation ultimately dictates the level of the active drug that can interact with its molecular target.

Induction of Cellular Responses

Induction of Apoptosis

3'-Amino-2',3'-dideoxyuridine and its analogs can induce apoptosis, or programmed cell death, as part of their mechanism of anticancer activity. immunomart.commedchemexpress.com This process is often a consequence of the inhibition of DNA synthesis and the induction of DNA damage. medchemexpress.com

The induction of apoptosis by nucleoside analogs can occur through various cellular pathways. For example, treatment of HL-60 human leukemia cells with a structurally related isoquinoline (B145761) derivative led to classic apoptotic signatures, including an increase in apoptotic annexin (B1180172) V-positive cells, loss of mitochondrial membrane potential, cleavage of poly(ADP-ribose) polymerase (PARP), and activation of several caspases. acs.orgnih.gov Specifically, this compound induced the activation of caspase-3, -7, and -9, which are key effector and initiator caspases in the intrinsic apoptotic pathway. acs.orgnih.gov

Research on 3'-Amino-2',3'-dideoxyuridine and Cell Cycle Arrest Remains Limited

Extensive investigation into the specific molecular mechanisms of action of the chemical compound 3'-Amino-2',3'-dideoxyuridine, particularly concerning its direct role in inducing cell cycle arrest, has yielded limited publicly available research data. While the broader class of nucleoside analogues is known for its impact on DNA synthesis and cell proliferation, detailed studies focusing solely on 3'-Amino-2',3'-dideoxyuridine's effects on cell cycle checkpoints and progression are not readily found in the current body of scientific literature.

Nucleoside analogues, as a class of compounds, generally exert their biological effects by interfering with the synthesis of nucleic acids. Once inside a cell, they are typically phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases. Incorporation of these analogues into growing DNA or RNA chains often leads to chain termination, thereby halting replication and transcription processes. This disruption of nucleic acid synthesis is a primary mechanism through which many nucleoside analogues induce cell cycle arrest and, in some cases, apoptosis.

For instance, research on related compounds such as 3'-amino-2',3'-dideoxycytidine has demonstrated that it can cause an S-phase-specific block in leukemia cells. Its triphosphate form competitively inhibits the incorporation of the natural nucleotide dCTP into DNA, leading to the inhibition of DNA chain elongation. Similarly, other well-studied nucleoside analogues like Zidovudine (AZT) and Lamivudine (3TC) are known to interfere with cell cycle progression, often causing arrest in the S and G2/M phases.

However, specific data detailing which phase of the cell cycle is targeted by 3'-Amino-2',3'-dideoxyuridine, the key regulatory proteins it may affect (such as cyclins and cyclin-dependent kinases), and the precise molecular interactions that lead to a halt in cell proliferation are not extensively documented. A 1983 study on the synthesis and biological activities of various 3'-amino-2',3'-dideoxyribonucleosides, including the uridine analogue, noted that it was not appreciably cytotoxic to mammalian cells in culture, which suggests its effects on cell division may be weak or require specific conditions to be observed.

Without dedicated studies on 3'-Amino-2',3'-dideoxyuridine, a detailed analysis of its specific impact on cell cycle arrest, including comprehensive data tables from research findings, cannot be provided at this time. Further research is required to elucidate the particular molecular mechanisms of this compound.

Structure Activity Relationship Sar Studies of 3 Amino 2 ,3 Dideoxyuridine Analogs

Impact of 3'-Position Modifications (e.g., Amino vs. Azido (B1232118), other substituents)

The substituent at the 3'-position of the dideoxyribose ring is a primary determinant of the biological activity of nucleoside analogs. The comparison between an amino (-NH₂) group and an azido (-N₃) group at this position has been a key area of investigation, yielding varied results depending on the therapeutic target.

Systematic studies on pyrimidine (B1678525) nucleosides for anti-HIV-1 activity have shown that analogs with a 3'-azido group generally exhibit the most potent antiviral effects. nih.gov The replacement of the 3'-azido group with a 3'-amino group has been found to reduce the activity against HIV-1. nih.gov This suggests that the electronic and steric properties of the azido group are particularly favorable for interacting with HIV reverse transcriptase.

Conversely, in the context of anticancer activity, the 3'-amino moiety has demonstrated significant advantages. Several 3'-amino derivatives of 5-substituted pyrimidine deoxyribonucleosides have been synthesized and evaluated for their cytotoxic effects. nih.gov Notably, 3'-amino-2',3'-dideoxy-5-fluorouridine, 3'-amino-2',3'-dideoxycytidine (B1198059), and 3'-amino-2',3'-dideoxy-5-fluorocytidine were found to be highly active against murine L1210 and sarcoma 180 cancer cells. nih.gov In a direct comparison, these 3'-amino compounds were more potent than their corresponding 3'-azido counterparts. nih.gov

Similarly, in studies against Herpes Simplex Virus type 1 (HSV-1), 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine was found to inhibit viral growth, whereas the 3'-azido version of the same compound was inactive. tandfonline.com Other modifications, such as a 3'-iodo group, have also been explored but generally result in reduced antiviral activity compared to the 3'-azido group. nih.gov For instance, 3'-amino derivatives of thymidine (B127349) (dThd) were identified as less potent antagonists of thymidine kinase feedback inhibition when compared to their 5'-amino counterparts. nih.gov

Table 1: Comparative Activity of 3'-Amino vs. 3'-Azido Analogs

Compound Class Target More Active 3'-Substituent Source
Pyrimidine Nucleosides HIV-1 Azido nih.gov
5-Substituted Pyrimidine Deoxyribonucleosides Murine Cancer Cells (L1210, S180) Amino nih.gov
5-Methoxymethyl-2'-deoxyuridine HSV-1 Amino tandfonline.com

Influence of Nucleobase Modifications

Substitutions at C-5 of the Pyrimidine Ring (e.g., halogenation, alkyloxymethyl)

Modifications at the C-5 position of the pyrimidine base have been extensively explored to modulate the biological activity of 3'-amino-2',3'-dideoxyuridine (B1195452) analogs. The nature of the C-5 substituent can significantly impact enzyme inhibition, antiviral potency, and anticancer effects.

Halogenation: The introduction of halogen atoms at the C-5 position has a pronounced effect. For instance, 3'-amino-2',3'-dideoxy-5-fluorouridine has shown notable activity against murine cancer cell lines. nih.gov In the context of inhibiting poly(ADP-ribose)polymerase (PARP), the size of the halogen was critical, with the inhibitory activity following the order: iodo > bromo > chloro. nih.gov 5-fluoro-2'-deoxyuridine (B1346552) was a poor inhibitor of PARP. nih.gov In studies of thymidine kinase, replacing the C-5 hydrogen with an iodine atom greatly increased the affinity for the enzyme. nih.gov

Alkylation and Other Substitutions: Simple alkyl substitutions are also crucial. For 3'-azido nucleosides active against HIV-1, C-5 substituents like methyl (-CH₃) and ethyl (-C₂H₅) yielded high potency, while larger alkyl groups diminished activity. nih.gov For PARP inhibition, an ethyl group at the C-5 position was found to be the most potent among alkyl analogs. nih.gov

Alkyloxymethyl and Alkynyl Groups: The synthesis of 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine resulted in compounds with no significant anti-HIV activity. nih.gov However, 5-benzyloxymethyl-3'-amino-2',3'-dideoxyuridine did show inhibitory effects on the colonies of human epidermoid cervical cancer cells. nih.gov Furthermore, oligonucleotides terminating in a 5-alkynyl-3'-amino-2',3'-dideoxyuridine residue have been prepared to study their role in chemical replication, with side-chain modifications influencing reaction rates. nih.gov

Table 2: Effect of C-5 Substitutions on Biological Activity

C-5 Substituent Target Enzyme/Virus/Cell Observation Source
Fluoro Murine Cancer Cells (L1210, S180) 3'-amino-5-fluoro-dUrd analog is active. nih.gov
Iodo, Bromo, Chloro Poly(ADP-ribose)polymerase (PARP) Inhibition potency: Iodo > Bromo > Chloro. nih.gov
Methyl, Ethyl HIV-1 (in 3'-azido analogs) Highest potency observed. nih.gov
Ethyl Poly(ADP-ribose)polymerase (PARP) Most potent among alkyl analogs. nih.gov
Alkyloxymethyl HIV-1 No significant activity. nih.gov
Benzyloxymethyl Cervical Cancer Cells Showed colony inhibition. nih.gov

Alterations to the Uracil (B121893) Moiety (e.g., replacement with cytosine, 5-methylcytosine)

Exchanging the uracil base for other pyrimidines, such as cytosine or its derivatives, is a powerful strategy to enhance the biological profile of 2',3'-dideoxynucleosides.

In the development of anti-HIV-1 agents, replacing the uracil ring in 3'-azido-2',3'-dideoxyuridine (B1200160) with cytosine or 5-methylcytosine (B146107) led to the creation of analogs with high potency and low toxicity. nih.gov Specifically, 3'-azido-2',3'-dideoxycytidine and its 5-methyl analog were identified as potent and selective anti-HIV-1 agents in primary human lymphocytes. nih.gov

This modification has also proven beneficial for anticancer activity. Research has demonstrated that 3'-amino-2',3'-dideoxycytidine (the cytosine analog of 3'-amino-2',3'-dideoxyuridine) and its 5-fluoro derivative are highly active against murine leukemia and sarcoma cells. nih.gov The synthesis of these cytosine-containing nucleosides often starts from uridine (B1682114) derivatives, highlighting the chemical feasibility and importance of this nucleobase alteration. csic.es

Role of 5'-Position Modifications and Sugar Moiety Alterations

While modifications at the 3'-position are central to the mechanism of action (e.g., chain termination), alterations at the 5'-position of the sugar moiety also play a significant role in the structure-activity relationship of these analogs.

Studies on 3'-azido pyrimidine nucleosides have unequivocally shown that modifying the 5'-hydroxyl group leads to a marked reduction in anti-HIV-1 activity. nih.gov This indicates the importance of the 5'-hydroxyl group for the initial phosphorylation step by cellular kinases, which is necessary to convert the nucleoside into its active triphosphate form.

However, in other contexts, 5'-modifications can be beneficial. For example, replacing the 5'-hydroxyl with a 5'-amino group in deoxyuridine derivatives can alter their interaction with enzymes like thymidine kinase. nih.gov While 5'-hydroxyl compounds did not reverse enzyme inhibition, 5'-amino derivatives acted as antagonists of feedback inhibition. nih.gov

General alterations to the sugar moiety are a cornerstone of nucleoside analog design. epo.orgnih.gov For instance, the introduction of a double bond between C2' and C3' creates didehydrodideoxy nucleosides, which alters the ring's conformation. nih.gov The replacement of the ring oxygen with other atoms or the use of carbocyclic rings are other strategies employed to create analogs with improved stability or activity profiles. nih.gov In the context of 3'-amino-2',3'-dideoxyuridine, however, the primary focus remains on the interplay between the 3'- and 5'-positions and the pyrimidine base.

Conformational Analysis and Correlation with Biological Activity (e.g., furanose ring puckering)

The biological activity of nucleoside analogs is not only dependent on their chemical structure but also on their preferred three-dimensional shape, particularly the conformation of the furanose sugar ring. The sugar ring is flexible and typically exists in a dynamic equilibrium between two major puckered conformations, known as N-type (North) and S-type (South). nih.gov

The nature of the substituent at the 3'-position significantly influences this equilibrium. It has been demonstrated through NMR analysis that the presence of an electron-donating 3'-amino group (-NH₂) in 2',3'-dideoxyuridine (B1630288) analogs increases the population of the N-type conformation. nih.gov In contrast, analogs with a highly electronegative 3'-fluoro substituent exhibit a strong preference for the S-type conformation. nih.gov

This conformational preference is directly linked to biological activity. For example, the anti-HIV activity of some nucleoside analogs is thought to be connected to a direct interaction between the 3'-substituent and the reverse transcriptase binding site, a process that would be governed by the molecule's conformational state. nih.gov The N-type pucker is characteristic of RNA, while the S-type pucker is found in B-form DNA. The ability of an analog to adopt a specific pucker can determine its suitability as a substrate for viral polymerases versus human polymerases, thus affecting both its efficacy and toxicity.

In the case of 5-methoxymethyl-3'-amino-2',3'-dideoxyuridine, the sugar ring also shows a preference for the N-conformation, and this preference is pH-dependent. tandfonline.com This highlights the complex interplay between substituents, environmental factors, and the conformational dynamics that ultimately dictate the molecule's interaction with its biological target.

Design of Prodrugs and Enhanced Delivery Systems

A major challenge in the therapeutic application of nucleoside analogs, including 3'-amino-2',3'-dideoxyuridine derivatives, is their delivery into target cells and subsequent activation. To overcome issues of poor membrane permeability and inefficient enzymatic phosphorylation, various prodrug strategies have been developed.

One of the most successful approaches is the ProTide technology. cardiff.ac.uk This method involves masking the 5'-hydroxyl group with an aryloxy phosphoramidate (B1195095) moiety. nih.gov This modification creates a lipophilic prodrug that can more easily cross cell membranes. Once inside the cell, the masking groups are enzymatically cleaved, releasing the nucleoside monophosphate directly. This bypasses the often rate-limiting initial phosphorylation step catalyzed by cellular kinases, which is particularly advantageous for analogs that are poor substrates for these enzymes. cardiff.ac.uk This technology has been successfully applied to a wide range of nucleoside analogs, including 2',3'-dideoxyuridine. cardiff.ac.uk

Another common strategy involves the attachment of amino acids to the nucleoside, typically as esters at the 5'-position. nih.govmdpi.com These amino acid ester prodrugs can enhance aqueous solubility and may be actively transported into cells via amino acid or peptide transporters. mdpi.com For example, chymotrypsin-activated prodrugs of 3'-amino-2',3'-dideoxycytidine were designed where an N-acyl-L-phenylalanine group was attached to the 3'-amino group. These prodrugs were inactive in vitro but demonstrated significantly higher antileukemic activity in vivo, showcasing the power of targeted activation. nih.gov

Furthermore, the 3'-amino group itself can serve as a handle for conjugation. Oligonucleotides modified with a 3'-terminal amino group can be linked to various molecules such as fluorophores, enzymes, or agents that enhance cellular uptake, thereby creating sophisticated delivery systems. csic.es

Phosphoramidate Prodrugs

The phosphoramidate prodrug approach, often referred to as the ProTide technology, represents a significant strategy to bypass the initial, often inefficient, phosphorylation step of nucleoside analogs. acs.org This method involves masking the 5'-monophosphate of the nucleoside with an amino acid ester and an aryloxy group. nih.gov Once inside the cell, these masking groups are enzymatically cleaved to release the nucleoside 5'-monophosphate, which can then be further phosphorylated to the active triphosphate form. acs.org

The anti-HIV activity of phosphoramidate derivatives of 2',3'-dideoxyuridine (ddU) has been investigated. nih.gov These studies are crucial for understanding the potential of similar modifications to 3'-amino-2',3'-dideoxyuridine. The structure-activity relationship (SAR) of these ProTides is complex, with the biological activity being highly dependent on the nature of the aryl group, the amino acid, and the ester moiety. nih.govnih.gov

Key findings from SAR studies on related nucleoside phosphoramidates reveal several important trends:

Amino Acid Moiety : The choice of the amino acid is critical for biological activity. Generally, L-amino acids are preferred, with L-alanine often demonstrating superior efficacy compared to other amino acids like glycine (B1666218) or L-proline. nih.govcardiff.ac.uk The α-amino acid structure is considered necessary for proper metabolic activation, as derivatives with β-amino acids have been found to be biologically inert. nih.gov

Aryl Moiety : The aryloxy group serves to stabilize the phosphoramidate structure. Phenyl and 1-naphthyl groups are commonly used and have been incorporated into clinically developed ProTides. nih.gov Studies on 3'-azido-3'-deoxythymidine (AZT) phosphoramidates showed that para-substituted aryl groups with electron-withdrawing properties were less potent than the unsubstituted phenyl moiety. acs.org

These findings suggest that a successful phosphoramidate prodrug of 3'-amino-2',3'-dideoxyuridine would likely incorporate an L-alanine residue and a simple alkyl ester to ensure efficient intracellular conversion to the active nucleotide.

ComponentVariationEffect on Activity
Amino Acid L-AlanineOften optimal activity nih.govcardiff.ac.uk
Glycine, L-ProlinePoor activity nih.gov
β-Amino AcidsBiologically inert nih.gov
Aryl Group Phenyl, 1-NaphthylCommonly used and effective nih.gov
Para-substituted (electron-withdrawing)Less potent than unsubstituted acs.org
Ester Group Methyl, EthylFrequently used, effective nih.gov
tert-ButylReduced potency nih.gov

Table 1: Structure-Activity Relationship of Phosphoramidate (ProTide) Components based on related nucleoside analogs.

Amino Acid Ester Prodrugs and Oligopeptide Transporter Targeting

Another prominent prodrug strategy involves conjugating amino acids to the nucleoside analog, typically at the 5'-hydroxyl position, to create amino acid ester prodrugs. This approach aims to enhance oral bioavailability and cellular uptake by hijacking nutrient transporters, specifically the human peptide transporter 1 (PEPT1). nih.govresearchgate.net PEPT1 is expressed in the small intestine and in some cancer cells, making it an attractive target for drug delivery. nih.govnih.gov

While direct studies on 3'-amino-2',3'-dideoxyuridine are limited, extensive research on other nucleoside analogs like floxuridine (B1672851) and acyclovir (B1169) provides a framework for this strategy. nih.govnih.gov The principle relies on the transporter's ability to recognize and transport molecules that mimic di- or tripeptides. nih.gov Valacyclovir, the L-valyl ester prodrug of acyclovir, is a successful clinical example, demonstrating a 3- to 5-fold increase in oral bioavailability compared to the parent drug, an improvement attributed to PEPT1-mediated transport. researchgate.net

SAR studies for this class of prodrugs focus on the amino acid promoiety:

Stereochemistry : The stereochemistry of the amino acid is crucial. L-amino acid esters are generally recognized and transported by PEPT1, while D-amino acid esters often show significantly lower affinity and transport rates. nih.gov

Amino Acid Side Chain : The nature of the amino acid side chain influences the affinity for the transporter. Dipeptide prodrugs, particularly those containing at least one aromatic amino acid, have shown higher affinity for oligopeptide transporters compared to their monoester counterparts. acs.org

Ester Position : For nucleosides, esterification at the 5'-position has been found to result in higher affinity for transporters compared to 3'-ester prodrugs. acs.org

This strategy offers the potential for targeted delivery. For instance, pancreatic cancer cells that overexpress PEPT1 could be selectively targeted with appropriately designed amino acid ester prodrugs. aacrjournals.org A successful prodrug must not only be a good substrate for the transporter but also be chemically stable and efficiently hydrolyzed back to the parent drug inside the target cell. aacrjournals.org

Prodrug FeatureVariationImpact on PEPT1-Mediated Transport
Amino Acid Stereochemistry L-Amino Acid EsterPreferred for transporter recognition and uptake nih.govresearchgate.net
D-Amino Acid EsterLower affinity and transport nih.gov
Promoiety Structure Mono-amino Acid EsterCan improve transport over parent drug nih.gov
Dipeptide Ester (with aromatic aa)Can exhibit higher transporter affinity than monoesters acs.org
Esterification Site 5'-PositionHigher transporter affinity than 3'-position acs.org

Table 2: General Structure-Activity Relationships for Amino Acid Ester Prodrugs Targeting PEPT1, based on other nucleoside analogs.

Advanced Research Applications and Future Directions Preclinical Focus

Utility in Chemical Biology and Molecular Tool Development

In the field of chemical biology, 3'-Amino-2',3'-dideoxyuridine (B1195452) and its derivatives are instrumental as molecular tools for the investigation of fundamental cellular processes, particularly DNA replication and repair. The substitution of the 3'-hydroxyl group with a 3'-amino group is a critical modification. DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the growing DNA strand. Because the 3'-amino group cannot participate in this reaction, the incorporation of a 3'-amino-modified nucleoside triphosphate into a nascent DNA strand effectively halts further extension.

This property of chain termination makes these compounds precise inhibitors of DNA synthesis. Researchers utilize them to study the kinetics and mechanisms of DNA polymerases and to probe the intricacies of the replication fork. For instance, studies on the related analog 3'-Amino-2',3'-dideoxycytidine (B1198059) (3'-NH2-ddCyd) have shown that it specifically interferes with DNA replication at the polymerase level by inhibiting chain elongation, leading to the accumulation of single-strand breaks in actively synthesized DNA.

Furthermore, the primary amine at the 3'-terminus provides a reactive handle for bioconjugation. This allows for the post-synthesis attachment of various molecules, such as fluorophores, quenchers, affinity tags like biotin, or cross-linking agents, to an oligonucleotide. biosearchtech.comidtdna.com This capability is essential for creating customized probes for a wide array of molecular biology assays, including fluorescence resonance energy transfer (FRET) and electrophoretic mobility shift assays (EMSA). The ability to block polymerase extension also protects the oligonucleotide from degradation by certain 3'-exonucleases. eurogentec.combiosyn.com

Potential in DNA Sensing and Nanobiotechnology

The strategic placement of a primary amino group on the 3'-terminus of a nucleoside makes 3'-Amino-2',3'-dideoxyuridine a valuable component in the burgeoning fields of DNA sensing and nanobiotechnology. The amino group serves as a versatile and inexpensive chemical linker for covalently attaching oligonucleotides to various substrates. idtdna.com

Key applications include:

DNA Microarrays: Amino-modified oligonucleotides can be immobilized on surfaces, such as glass slides or gold nanoparticles, to create high-density DNA microarrays. biosearchtech.com These arrays are used for gene expression profiling, single nucleotide polymorphism (SNP) detection, and other diagnostic applications.

Electrochemical Biosensors: The functional amine allows for the conjugation of oligonucleotides to electrode surfaces. nih.gov These DNA-based biosensors can be designed to detect specific target sequences, proteins, or small molecules with high sensitivity and selectivity, often leveraging nanomaterials like carbon nanotubes or graphene to enhance the signal. nih.govnih.gov

Nanoparticle Conjugation: The amino group can be used to attach DNA strands to gold, magnetic, or quantum dot nanoparticles. semanticscholar.orgsruc.ac.uk These DNA-nanoparticle conjugates are used in diagnostics, targeted drug delivery, and the construction of complex, self-assembled nanostructures. sruc.ac.ukmdpi.com The ability to functionalize the terminus of a DNA strand is crucial for orienting the molecule correctly and ensuring its biological activity within a nanostructure.

The use of a 3'-amino modifier prevents the oligonucleotide from participating in enzymatic reactions at that terminus, which can be advantageous in sensor design by preventing unwanted extension or ligation during an assay. eurogentec.com

Development of Novel Antiviral and Anticancer Lead Compounds in Preclinical Stages

While 3'-Amino-2',3'-dideoxyuridine itself has shown limited biological activity, its scaffold is a critical starting point for the synthesis of more potent antiviral and anticancer agents. nih.gov Preclinical research has focused on modifying both the pyrimidine (B1678525) base and the amino group to enhance therapeutic potential.

Antiviral Research Early studies evaluated a range of 3'-modified pyrimidine nucleosides for activity against retroviruses. While 3'-azido analogs like Azidothymidine (AZT) were found to be significantly more potent, this research established important structure-activity relationships. One notable finding was that 3'-amino-2',3'-dideoxy-5-fluorouridine demonstrated activity against adenovirus with an ED50 of 10 μM, without significant cytotoxicity to mammalian cells in culture. nih.gov

Anticancer Research The development of 3'-amino nucleoside analogs as anticancer agents has shown considerable promise in preclinical models. Research has demonstrated that certain 5-substituted derivatives of 3'-amino-2',3'-dideoxyuridine and its cytidine (B196190) counterpart exhibit significant inhibitory effects on the growth of neoplastic cells.

A further strategy in preclinical development involves the synthesis of metal complexes with amino nucleosides. Platinum(II) complexes of various amino nucleosides, including those of 2'-deoxyuridine (B118206), have been synthesized and evaluated. nih.gov While the uridine (B1682114) complexes in one study were inactive, the corresponding thymidine (B127349) analog, (3'-AdThd)2PtCl2, showed potent inhibition of murine L1210 cells with an ED50 of 0.8 μM and demonstrated a dose-dependent life extension in mice bearing the L1210 ascites neoplasm. nih.gov This highlights a promising direction for creating novel anticancer lead compounds based on the 3'-amino nucleoside framework.

Table 1: In Vitro Anticancer Activity of 3'-Amino Nucleoside Analogs

Compound Cell Line ED50 (μM)
3'-amino-2',3'-dideoxy-5-fluorouridine Murine L1210 15
3'-amino-2',3'-dideoxy-5-fluorouridine Sarcoma 180 1
3'-amino-2',3'-dideoxycytidine Murine L1210 0.7
3'-amino-2',3'-dideoxycytidine Sarcoma 180 4
3'-amino-2',3'-dideoxy-5-fluorocytidine Murine L1210 10

Computational Chemistry and Molecular Modeling in Analog Design

The rational design of novel nucleoside analogs is heavily reliant on computational chemistry and molecular modeling. This in silico approach allows researchers to predict how structural modifications to a parent compound like 3'-Amino-2',3'-dideoxyuridine will affect its interaction with a biological target, such as a viral reverse transcriptase or a human DNA polymerase.

The process typically involves:

Target Identification: A three-dimensional crystal structure of the target enzyme is obtained.

Molecular Docking: Computer algorithms are used to "dock" virtual libraries of designed analogs into the active site of the enzyme. These simulations calculate the binding energy and predict the preferred orientation of the compound, providing an estimate of its binding affinity.

Structure-Activity Relationship (SAR) Analysis: By modeling various substitutions on the sugar moiety or the nucleobase, chemists can build a computational SAR model. This helps identify which chemical groups are likely to enhance binding and which may cause steric hindrance or unfavorable interactions.

Prioritization for Synthesis: Based on the computational predictions, the most promising analogs are prioritized for chemical synthesis. This rational design strategy significantly reduces the time and expense associated with synthesizing and screening large numbers of compounds that are unlikely to be active.

Recent studies on other heterocyclic scaffolds, for example, have successfully used this design-and-synthesize approach to discover potent inhibitors by targeting specific regions of an enzyme's binding pocket. This same methodology is directly applicable to the design of next-generation 3'-amino nucleoside analogs for antiviral or anticancer therapy.

New Synthetic Routes for Specific Modified Nucleosides for Research

The synthesis of 3'-Amino-2',3'-dideoxyuridine and its analogs is crucial for enabling the research applications described above. Several synthetic strategies have been developed over the years.

A well-established chemical route begins with the corresponding 2'-deoxyribonucleoside. nih.gov This precursor undergoes a series of reactions to first introduce a leaving group at the 3' position, followed by displacement with an azide (B81097) ion (N3-). This step typically inverts the stereochemistry at the C3' carbon. The final step involves the stereospecific reduction of the 3'-azido group to the desired 3'-amino group, commonly achieved through catalytic hydrogenation.

In addition to purely chemical methods, chemo-enzymatic routes offer an efficient alternative. In one such approach, an enzyme like thymidine phosphorylase is used to catalyze the transfer of a pre-made 3'-amino-2',3'-dideoxypentose sugar from a donor nucleoside (like 3'-amino-2',3'-dideoxythymidine) to a different heterocyclic base (such as 5-fluorouracil). nih.gov This method can be highly specific and avoids the need for extensive protecting group chemistry on the new base.

More recently, novel synthetic pathways have been explored that offer high efficiency and stereoselectivity. One innovative prebiotic synthesis approach demonstrated the formation of 3'-amino-TNA (α-L-threofuranosyl) nucleosides from simple feedstocks in high-yielding steps, highlighting how specific phosphorylation can lead to the spontaneous purification of the desired isomer. ucl.ac.uk While focused on a TNA backbone, such research into fundamental reactivity and selective synthesis informs the development of more advanced and efficient routes for producing a wide variety of specifically modified nucleosides, including 3'-amino-2',3'-dideoxyuridine, for research purposes.

Table 2: List of Mentioned Compounds

Compound Name
3'-Amino-2',3'-dideoxyuridine
3'-Amino-2',3'-dideoxycytidine
3'-amino-2',3'-dideoxy-5-fluorouridine
3'-amino-2',3'-dideoxy-5-fluorocytidine
3'-amino-2',3'-dideoxythymidine
3'-Azido-3'-deoxythymidine (Azidothymidine, AZT)
(3'-AdThd)2PtCl2 (Platinum complex of 3'-amino-3'-deoxythymidine)

Q & A

Basic: What are the primary synthetic routes for 3'-Amino-2',3'-dideoxyuridine, and how are they validated?

Methodological Answer:
The synthesis typically involves modifying natural nucleosides. For example, uridine can undergo mesylation (methanesulfonyl chloride in pyridine) followed by azide substitution (lithium azide in DMF) and catalytic hydrogenation (Pd/C in ethanol) to yield the target compound . Characterization relies on UV, IR, and NMR spectroscopy to confirm structural integrity. Key steps include verifying the absence of hydroxyl groups at the 2' and 3' positions via 1H^1H-NMR and monitoring azide-to-amine conversion through spectral shifts .

Basic: How should researchers handle stability and storage of 3'-Amino-2',3'-dideoxyuridine in laboratory settings?

Methodological Answer:
Stability requires storage at –20°C or below in sealed, anhydrous containers to prevent hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the compound. Reconstitution should occur at room temperature under inert gas (e.g., argon) to minimize oxidation. Analytical HPLC or mass spectrometry is recommended post-thaw to confirm purity, especially if used in enzymatic assays .

Advanced: How does 3'-Amino-2',3'-dideoxyuridine function as a chain terminator in non-enzymatic nucleic acid replication studies?

Methodological Answer:
The absence of 3'-OH prevents phosphodiester bond formation, halting primer extension. In experimental setups, the compound is incorporated into primers via solid-phase synthesis (e.g., using NPEOC supports and ammonia deprotection). Its efficacy is validated by gel electrophoresis or capillary sequencing to detect truncated products. Comparative studies with 2'-deoxy-1,4-anhydro-D-ribitol highlight its superior termination efficiency in RNA-templated systems .

Advanced: What contradictions exist in reported antiviral activity data for 3'-Amino-2',3'-dideoxyuridine, and how can they be resolved?

Methodological Answer:
Discrepancies arise from variations in cell-based versus cell-free assays . For instance, while some studies report IC50_{50} values <1 μM against HIV-1 in MT-4 cells, others note reduced sensitivity in primary lymphocytes due to phosphorylation inefficiency . To resolve this, researchers should standardize assays using:

  • Isogenic viral strains (e.g., NL4-3 HIV-1)
  • Uniform cell lines (e.g., HeLa-CD4+)
  • Metabolic profiling (e.g., LC-MS to quantify intracellular triphosphate levels) .

Advanced: How can 3'-Amino-2',3'-dideoxyuridine be integrated into oligonucleotide conjugates for targeted delivery?

Methodological Answer:
The 3'-amino group enables site-specific conjugation via:

  • Carbodiimide chemistry : Coupling to carboxylated ligands (e.g., folate) using EDC/NHS.
  • Click chemistry : Azide-functionalized probes react with DBCO-modified compounds.
    Purification requires reverse-phase HPLC (C18 column, 0.1 M TEAA buffer). Validate conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Basic: What analytical methods are critical for assessing the purity of 3'-Amino-2',3'-dideoxyuridine?

Methodological Answer:

  • Reverse-phase HPLC : Use a C18 column with a gradient of 5–30% acetonitrile in 50 mM ammonium acetate (pH 5.0). Purity >98% is indicated by a single peak at 260 nm.
  • Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+^+: 258.2 g/mol).
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C9_9H13_{13}N3_3O4_4) .

Advanced: How do structural modifications at the 3' position impact the compound’s pharmacokinetic profile?

Methodological Answer:
Comparative studies with analogs (e.g., 3'-azido or 3'-fluoro derivatives) reveal:

  • Amino substitution enhances cellular uptake due to reduced charge at physiological pH.
  • Plasma stability : The 3'-amino group resists esterase cleavage better than 3'-OH, as shown in rodent plasma incubation assays (t1/2_{1/2} >24 hrs vs. 2 hrs for 3'-OH).
  • Blood-brain barrier penetration : LogP values (~0.8) predict moderate CNS availability, validated by microdialysis in murine models .

Basic: What safety protocols are essential when handling 3'-Amino-2',3'-dideoxyuridine?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles.
  • Ventilation : Use fume hoods for weighing; avoid aerosolization.
  • Spill management : Absorb with inert material (e.g., vermiculite), then incinerate in a chemical waste furnace.
  • Toxicity : While no acute toxicity data exist, treat spills as hazardous due to structural similarity to mutagenic dideoxynucleotides .

Advanced: How can researchers address low yields in large-scale synthesis of 3'-Amino-2',3'-dideoxyuridine?

Methodological Answer:
Optimize:

  • Azide displacement : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
  • Hydrogenation pressure : Increase H2_2 to 50 psi with 10% Pd/C for >95% conversion.
  • Chromatography : Use flash silica columns (ethyl acetate/methanol 9:1) to recover unreacted uridine for reuse .

Advanced: What role does 3'-Amino-2',3'-dideoxyuridine play in studying viral resistance mechanisms?

Methodological Answer:
It serves as a probe for reverse transcriptase (RT) fidelity . In vitro assays with HIV-1 RT show that misincorporation rates (e.g., dATP vs. ddUTP) correlate with viral mutagenesis. Resistance profiles are mapped by comparing IC50_{50} values in wild-type vs. mutant RT (e.g., K65R or M184V). Data interpretation requires normalization to cellular dNTP pools via qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'--Amino-2',3'-dideoxyuridine
Reactant of Route 2
3'--Amino-2',3'-dideoxyuridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.